molecular formula C12H14O B1454567 2-Cyclobutyl-1-phenylethan-1-one CAS No. 140451-91-8

2-Cyclobutyl-1-phenylethan-1-one

Cat. No.: B1454567
CAS No.: 140451-91-8
M. Wt: 174.24 g/mol
InChI Key: YVHVQVZHGGIEFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Cyclobutyl-1-phenylethan-1-one typically involves the reaction of cyclobutylmagnesium bromide with benzoyl chloride. This reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the exothermic nature of the reaction .

Chemical Reactions Analysis

2-Cyclobutyl-1-phenylethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Cyclobutyl-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclobutyl-1-phenylethan-1-one exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The phenyl group contributes to π-π interactions with aromatic amino acids in protein targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

2-Cyclobutyl-1-phenylethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2-cyclobutyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVQVZHGGIEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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